5-oxo-1-(2-phenylethyl)pyrrolidine-3-carbonitrile
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Overview
Description
5-oxo-1-(2-phenylethyl)pyrrolidine-3-carbonitrile is a nitrogen-containing heterocyclic compound that belongs to the pyrrolidine class of compounds. It has a molecular weight of 214.27 g/mol and is known for its unique structure, which includes a pyrrolidine ring with a phenylethyl group and a nitrile group attached .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-1-(2-phenylethyl)pyrrolidine-3-carbonitrile typically involves the construction of the pyrrolidine ring from various cyclic or acyclic precursors. One common method involves the cyclization of appropriate precursors under specific reaction conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-oxo-1-(2-phenylethyl)pyrrolidine-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitrile group to other functional groups such as amines.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
5-oxo-1-(2-phenylethyl)pyrrolidine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-oxo-1-(2-phenylethyl)pyrrolidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid: This compound has a similar structure but with a carboxylic acid group instead of a nitrile group.
1-Phenyl-2-oxo-3-pyrrolidinecarboxylic acid: Another similar compound with a phenyl group and a carboxylic acid group.
Uniqueness
5-oxo-1-(2-phenylethyl)pyrrolidine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nitrile group, in particular, makes it a versatile intermediate in various chemical reactions .
Properties
CAS No. |
1017397-88-4 |
---|---|
Molecular Formula |
C13H14N2O |
Molecular Weight |
214.3 |
Purity |
95 |
Origin of Product |
United States |
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